(4-Methyl-1,3-phenylene)dimethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-1,3-phenylene)dimethanamine, also known as 2,4-diaminotoluene, is an organic compound with the molecular formula C₇H₁₀N₂. It is a derivative of toluene and belongs to the class of aromatic amines. This compound is a colorless solid that is used in various industrial applications, including the production of dyes, polymers, and other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Methyl-1,3-phenylene)dimethanamine can be synthesized through several methods. One common method involves the hydrogenation of 2,4-dinitrotoluene. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the nitration of toluene to produce 2,4-dinitrotoluene, followed by catalytic hydrogenation. This process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-1,3-phenylene)dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as Pd/C is commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated and nitrated aromatic compounds.
Scientific Research Applications
(4-Methyl-1,3-phenylene)dimethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of epoxy resins, polyurea elastomers, and other industrial materials.
Mechanism of Action
The mechanism of action of (4-Methyl-1,3-phenylene)dimethanamine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially affecting their function. The compound’s aromatic amine structure allows it to participate in redox reactions, which can influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
m-Phenylenediamine:
o-Phenylenediamine:
p-Phenylenediamine:
Uniqueness
(4-Methyl-1,3-phenylene)dimethanamine is unique due to the presence of a methyl group on the aromatic ring, which influences its reactivity and physical properties. This structural feature makes it particularly useful in the synthesis of specific polymers and dyes .
Properties
Molecular Formula |
C9H14N2 |
---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
[3-(aminomethyl)-4-methylphenyl]methanamine |
InChI |
InChI=1S/C9H14N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,5-6,10-11H2,1H3 |
InChI Key |
MMLGBTFNCSYYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.